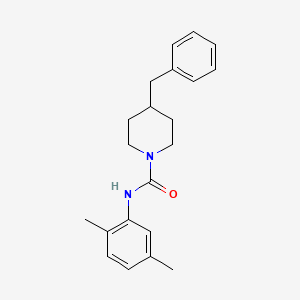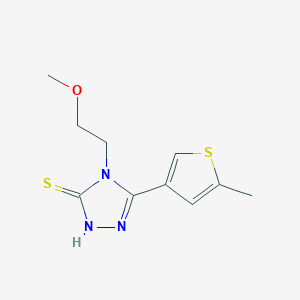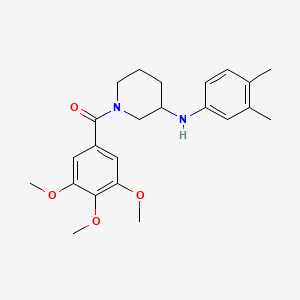
N-(2'-amino-4'-cyano-2,3'-bithien-5'-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2’-amino-4’-cyano-2,3’-bithien-5’-yl)benzamide is a complex organic compound that features a benzamide group attached to a bithienyl moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and cyano groups in the bithienyl structure provides unique chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2’-amino-4’-cyano-2,3’-bithien-5’-yl)benzamide typically involves the following steps:
Formation of the Bithienyl Intermediate: The bithienyl moiety can be synthesized through a series of cyclization reactions involving thiophene derivatives. For example, the reaction of 2-aminothiophene with a cyanoacetylating agent can yield the desired bithienyl intermediate.
Coupling with Benzamide: The bithienyl intermediate is then coupled with benzoyl chloride in the presence of a base such as triethylamine to form N-(2’-amino-4’-cyano-2,3’-bithien-5’-yl)benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2’-amino-4’-cyano-2,3’-bithien-5’-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The bithienyl moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or chlorinating agents.
Major Products
Oxidation: Nitro derivatives of the bithienyl moiety.
Reduction: Amine derivatives of the cyano group.
Substitution: Halogenated bithienyl derivatives.
科学的研究の応用
N-(2’-amino-4’-cyano-2,3’-bithien-5’-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
作用機序
The mechanism of action of N-(2’-amino-4’-cyano-2,3’-bithien-5’-yl)benzamide involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds or electrostatic interactions with biological macromolecules, influencing their activity. The bithienyl moiety may also interact with hydrophobic regions of proteins or cell membranes, affecting their function.
類似化合物との比較
Similar Compounds
N-(2’-amino-4’-cyano-2,3’-bithien-5’-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(2’-amino-4’-cyano-2,3’-bithien-5’-yl)thiophene: Similar structure but with a thiophene group instead of a benzamide group.
Uniqueness
N-(2’-amino-4’-cyano-2,3’-bithien-5’-yl)benzamide is unique due to the presence of both amino and cyano groups in the bithienyl structure, which provides a combination of chemical reactivity and biological activity not found in other similar compounds. This makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
N-(5-amino-3-cyano-4-thiophen-2-ylthiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c17-9-11-13(12-7-4-8-21-12)14(18)22-16(11)19-15(20)10-5-2-1-3-6-10/h1-8H,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAXZGKPUJPTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)N)C3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-chlorophenyl)-2-(methoxymethyl)-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6053834.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-1-cycloheptyl-2-piperidinone](/img/structure/B6053855.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B6053863.png)
![5-[3-(4-Methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one](/img/structure/B6053869.png)

![2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6053881.png)

![2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B6053906.png)
![5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B6053910.png)
![N-(2-methylphenyl)-N'-(1-{1-[2-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B6053925.png)

![{5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER](/img/structure/B6053935.png)
![6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6053938.png)

